Cas no 156144-39-7 (4-(6-fluoro-1H-benzimidazol-2-yl)phenol)

4-(6-fluoro-1H-benzimidazol-2-yl)phenol is a fluorinated benzimidazole derivative with potential applications in pharmaceutical and material science research. Its key structural features include a benzimidazole core substituted with a fluorine atom at the 6-position and a phenolic hydroxyl group at the 4-position, enhancing its reactivity and binding properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The fluorine substitution improves metabolic stability and bioavailability, while the phenolic group allows for further functionalization. Its well-defined structure and purity make it suitable for precise synthetic applications in medicinal chemistry and drug discovery.
4-(6-fluoro-1H-benzimidazol-2-yl)phenol structure
156144-39-7 structure
商品名:4-(6-fluoro-1H-benzimidazol-2-yl)phenol
CAS番号:156144-39-7
MF:C13H9N2OF
メガワット:228.22176
MDL:MFCD12720822
CID:1332400
PubChem ID:135949089

4-(6-fluoro-1H-benzimidazol-2-yl)phenol 化学的及び物理的性質

名前と識別子

    • 4-(6-fluoro-1H-benzimidazol-2-yl)phenol
    • LogP
    • 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
    • AKOS010000653
    • LS-12591
    • ALBB-033286
    • MFCD12720822
    • 156144-39-7
    • 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
    • 4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)phenol
    • MDL: MFCD12720822
    • インチ: InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16)
    • InChIKey: OBNJUGLHYDHCDZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O

計算された属性

  • せいみつぶんしりょう: 228.06997
  • どういたいしつりょう: 228.06989108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • PSA: 48.91

4-(6-fluoro-1H-benzimidazol-2-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB562205-500mg
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
500mg
€269.00 2025-03-19
abcr
AB562205-5g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
5g
€877.00 2025-03-19
Ambeed
A1475727-5g
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)phenol
156144-39-7 97%
5g
$559.0 2024-04-23
A2B Chem LLC
BA35568-500mg
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
156144-39-7 >95%
500mg
$467.00 2024-04-20
A2B Chem LLC
BA35568-5g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
156144-39-7 >95%
5g
$995.00 2024-04-20
A2B Chem LLC
BA35568-10g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol
156144-39-7 >95%
10g
$1412.00 2024-04-20
abcr
AB562205-500 mg
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
500MG
€272.40 2023-04-13
abcr
AB562205-10g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
10g
€1357.00 2025-03-19
abcr
AB562205-1 g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
1g
€322.50 2023-04-13
abcr
AB562205-5 g
4-(5-Fluoro-1H-benzimidazol-2-yl)phenol; .
156144-39-7
5g
€907.00 2023-04-13

4-(6-fluoro-1H-benzimidazol-2-yl)phenol 関連文献

4-(6-fluoro-1H-benzimidazol-2-yl)phenolに関する追加情報

Comprehensive Overview of 4-(6-fluoro-1H-benzimidazol-2-yl)phenol (CAS No. 156144-39-7): Properties, Applications, and Research Insights

4-(6-fluoro-1H-benzimidazol-2-yl)phenol (CAS No. 156144-39-7) is a fluorinated benzimidazole derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique benzimidazole core and phenolic hydroxyl group, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and organic synthesis. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in modulating enzyme activity in therapeutic applications.

In recent years, the demand for fluorinated heterocycles like 4-(6-fluoro-1H-benzimidazol-2-yl)phenol has surged due to their enhanced bioavailability and metabolic stability. This aligns with the growing trend in precision medicine and targeted drug delivery, where compounds with selective fluorination are prioritized. A common query among scientists is: *"How does fluorination impact the binding affinity of benzimidazole derivatives?"* Studies suggest that the 6-fluoro substituent in this compound improves interactions with hydrophobic pockets in protein targets, a feature leveraged in anticancer and antiviral drug design.

The synthesis of CAS No. 156144-39-7 typically involves condensation reactions between fluorinated benzene derivatives and phenolic precursors, followed by cyclization. Its crystalline structure and solubility profile (moderate in polar solvents like DMSO) make it suitable for high-throughput screening. Notably, its fluorescence properties have sparked interest in bioimaging probes, addressing another hot topic: *"Can benzimidazoles serve as dual-purpose therapeutic and diagnostic agents?"*

From an industrial perspective, 4-(6-fluoro-1H-benzimidazol-2-yl)phenol is often discussed alongside green chemistry principles. Innovations in catalytic synthesis and solvent-free reactions aim to reduce the environmental footprint of its production. This resonates with the broader shift toward sustainable pharmaceuticals, a key concern for regulatory bodies and manufacturers alike.

In summary, CAS No. 156144-39-7 represents a nexus of medicinal chemistry, materials science, and environmental sustainability. Its multifaceted applications—from drug development to optical materials—underscore its importance in contemporary research. As AI-driven molecular modeling accelerates compound optimization, this fluorinated benzimidazole is poised to remain a focal point in next-generation therapeutics.

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